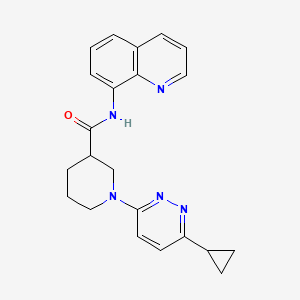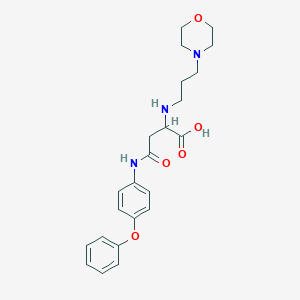![molecular formula C7H13NO B2390184 4-Aminobicyclo[2.2.1]heptan-1-ol CAS No. 1403927-04-7](/img/structure/B2390184.png)
4-Aminobicyclo[2.2.1]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Aminobicyclo[2.2.1]heptan-1-ol” is a chemical compound with the CAS Number: 1403927-04-7. Its molecular weight is 127.19 . It’s also known by its IUPAC name, 4-aminobicyclo [2.2.1]heptan-1-ol .
Molecular Structure Analysis
The InChI code for “4-Aminobicyclo[2.2.1]heptan-1-ol” is 1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-Aminobicyclo[2.2.1]heptan-1-ol serves as a precursor in various chemical syntheses. For instance, its reactions with levulinic acid lead to the formation of complex structures like methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridines, which are studied for their unique chemical properties (Stájer, Szabó, Csámpai, & Sohár, 2004).
Transport Applications in Cellular Systems
In biomedical research, derivatives of 4-Aminobicyclo[2.2.1]heptan-1-ol are explored for their transport applications in cellular systems. For example, the 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, compared to the bicycloheptane analogue, showed increased reactivity with the Na+-independent amino acid transport system of cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Structural Analysis and Molecular Mimicry
4-Aminobicyclo[2.2.1]heptan-1-ol derivatives are used in structural analysis and as molecular mimics. The synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, for instance, serves as a novel γ-turn mimic in peptide research, demonstrating the compound's potential in understanding protein structures and interactions (Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008).
Catalytic Potential in Organic Synthesis
The compound's derivatives have been studied for their catalytic potential in organic synthesis. One such derivative, 1,7,7-trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol, was investigated for its ability to control the addition of organozincs to aldehydes, showcasing its utility in catalytic reactions (Wiedmer, Riekkola, Degni, & Nevalainen, 2000).
Potential in Antiprotozoal Activities
Research on 4-aminobicyclo[2.2.2]octan-2-ols and related structures has revealed their potential in antiprotozoal activities. These compounds have been tested against organisms like Trypanosoma b. rhodesiense and Plasmodium falciparum, contributing to the understanding of new therapeutic agents for tropical diseases (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-aminobicyclo[2.2.1]heptan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKUIWPAZOFBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-iodo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2390109.png)









![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)
